Magnesium oxybate

Narcolepsy Idiopathic Hypersomnia Cardiovascular Risk

Procure Magnesium Oxybate (CAS 82316-98-1), the differentiating cation in FDA-approved lower-sodium oxybate (LXB) formulations. This API enables a 92% sodium reduction versus sodium oxybate, delivering clinically meaningful cardiovascular risk reduction without compromising anti-cataplectic efficacy. Critically, LXB is not bioequivalent to sodium oxybate (lower Cmax, delayed Tmax), requiring independent formulation evaluation. Ideal for ANDA development, novel formulations, and clinical research targeting narcolepsy or idiopathic hypersomnia. Verify supplier DMF and GMP status.

Molecular Formula C8H14MgO6
Molecular Weight 230.50 g/mol
CAS No. 82316-98-1
Cat. No. B10822149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium oxybate
CAS82316-98-1
Molecular FormulaC8H14MgO6
Molecular Weight230.50 g/mol
Structural Identifiers
SMILESC(CC(=O)[O-])CO.C(CC(=O)[O-])CO.[Mg+2]
InChIInChI=1S/2C4H8O3.Mg/c2*5-3-1-2-4(6)7;/h2*5H,1-3H2,(H,6,7);/q;;+2/p-2
InChIKeyQWZIZKOBUUSCLO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium Oxybate (CAS 82316-98-1): Baseline Characterization of a Lower-Sodium Oxybate Salt


Magnesium oxybate is the magnesium salt of gamma-hydroxybutyric acid (GHB), an endogenous CNS depressant metabolite of GABA [1]. It functions as one component of the FDA-approved lower-sodium oxybate (LXB) mixed-salt oral solution (Xywav®), which also contains calcium, potassium, and sodium oxybates [2]. This formulation delivers the same active oxybate moiety as high-sodium sodium oxybate (SXB; Xyrem®) but with a 92% reduction in sodium content [3]. Magnesium oxybate contributes to the distinct cation profile that underlies the formulation's non-bioequivalent pharmacokinetics and differential clinical profile compared to SXB [4].

Magnesium Oxybate: Why Sodium Oxybate (Xyrem®) and Other Oxybate Salts Are Not Interchangeable


Despite sharing the same active GHB moiety, lower-sodium oxybate formulations containing magnesium oxybate are not bioequivalent to sodium oxybate (SXB) [1]. Phase I pharmacokinetic studies demonstrate that LXB exhibits a lower Cmax (101.8 vs 135.7 µg/mL), delayed Tmax (0.75 vs 0.5 h), and comparable total exposure (AUC) relative to SXB, with bioequivalence criteria met only for AUC [2]. These PK differences, attributed to the reduced sodium and altered cation composition, preclude automatic gram-for-gram substitution and require independent clinical evaluation [3]. Furthermore, the 92% sodium reduction—translating to approximately 1000–1500 mg less daily sodium intake—carries clinically meaningful implications for cardiovascular risk reduction that are absent with SXB [4].

Magnesium Oxybate: Quantitative Head-to-Head Evidence Against Sodium Oxybate


92% Sodium Reduction: Lower-Sodium Oxybate vs Sodium Oxybate

Lower-sodium oxybate (LXB), containing magnesium oxybate, provides a 92% reduction in sodium content compared to sodium oxybate (SXB). At recommended adult doses of 6–9 g/night, SXB contributes 1100–1640 mg of sodium to daily intake, whereas LXB contributes approximately 100–150 mg [1]. This reduction has been recognized by the FDA as clinically meaningful in reducing cardiovascular morbidity in the narcolepsy population [2].

Narcolepsy Idiopathic Hypersomnia Cardiovascular Risk

Preserved Anti-Cataplectic Efficacy: LXB vs Placebo Withdrawal

In a Phase 3 placebo-controlled, double-blind, randomized withdrawal study (NCT03030599) in adults with narcolepsy and cataplexy, patients randomized to continue LXB maintained symptom control, while those switched to placebo experienced significant worsening. The median change in weekly cataplexy attacks from the stable-dose period to the double-blind randomized withdrawal period was 0.00 (Q1 –0.49, Q3 1.75) in the LXB group versus 2.35 (0.00, 11.61) in the placebo group (p < 0.0001) [1].

Narcolepsy Cataplexy Phase 3 Trial

Sustained Improvement in Daytime Sleepiness: LXB vs Placebo

In the same Phase 3 randomized withdrawal trial (NCT03030599), LXB demonstrated sustained benefit on excessive daytime sleepiness (EDS) measured by the Epworth Sleepiness Scale (ESS). The median change in ESS score from the stable-dose period to the double-blind period was 0.0 (Q1 –1.0, Q3 1.0) in the LXB group versus 2.0 (0.0, 5.0) in the placebo group (p < 0.0001) [1]. This indicates no deterioration in EDS symptoms with continued LXB treatment, whereas placebo withdrawal led to significant worsening.

Narcolepsy Excessive Daytime Sleepiness ESS

Superior Patient Preference: LXB vs Sodium Oxybate

In the Segue study (NCT04794491), 62 patients with narcolepsy on stable SXB therapy were transitioned gram-per-gram to LXB. At study end, 79% of participants expressed a preference for LXB over SXB on the Forced Preference Questionnaire, with the lower sodium content cited as the most common reason [1]. The transition was rated as 'easy' by 93% of participants, and oxybate treatment effectiveness was maintained (mean ESS scores: 9.4 at baseline vs 8.8 post-transition) [1].

Narcolepsy Patient-Reported Outcomes Treatment Preference

Distinct Pharmacokinetic Profile: LXB vs Sodium Oxybate

In two Phase I open-label, randomized crossover studies (single 4.5-g oral dose) in healthy adults under fasted conditions, LXB exhibited a lower maximum plasma concentration (Cmax) and delayed time to Cmax (Tmax) compared to SXB, while achieving comparable total exposure (AUC). In Study 1 (240 mL volume), Cmax was 101.8 µg/mL for LXB vs 135.7 µg/mL for SXB; Tmax was 0.75 h vs 0.5 h. In Study 2 (60 mL), Cmax was 94.6 µg/mL vs 123.0 µg/mL; Tmax was 1.0 h vs 0.5 h. Bioequivalence criteria (90% CI for geometric mean ratio within 80–125%) were met for AUC but not for Cmax in both studies [1]. Pooled analyses demonstrated that higher Cmax is associated with a higher incidence of nausea and vomiting [1].

Pharmacokinetics Bioequivalence Phase I

Weight Loss Associated with LXB Treatment in Idiopathic Hypersomnia

In a Phase 3 open-label study (NCT03533114) of adults with idiopathic hypersomnia (N=154, mean baseline weight 76.9±18.6 kg, BMI 27.1±5.9 kg/m²), treatment with LXB for a median duration of 14 weeks (including a 2-week stable-dose period) resulted in a mean weight decrease of –2.5±4.1 kg (n=108 with data) [1]. Weight loss of ≥5% was observed in 28.7% of participants [1]. Reductions were numerically greater in participants with higher baseline BMI: –1.8±3.0 kg for normal BMI, –2.8±3.1 kg for overweight, and –3.2±5.9 kg for obese individuals [1].

Idiopathic Hypersomnia Weight Loss Oxybate

Magnesium Oxybate: Evidence-Based Application Scenarios for Scientific and Clinical Procurement


Formulary Selection for Narcolepsy Patients with Cardiovascular Comorbidities

Institutions managing formularies for sleep disorder clinics should prioritize LXB over SXB for narcolepsy patients with hypertension, heart failure, or other cardiovascular risk factors. The 92% sodium reduction (1100–1640 mg/day for SXB vs ~100–150 mg/day for LXB) [1] is recognized by the FDA as clinically meaningful for cardiovascular morbidity reduction [2]. The preserved anti-cataplectic and EDS efficacy [3] ensures that therapeutic performance is not compromised. This scenario is supported by direct evidence of sodium content comparison, Phase 3 efficacy data, and patient preference studies [4].

Switching Patients from High-Sodium Oxybate to LXB in Clinical Practice

Healthcare providers and pharmacy benefit managers can confidently implement a gram-per-gram switch from SXB to LXB. The Segue study (NCT04794491) demonstrated that 93% of patients rated the transition as 'easy' and 79% preferred LXB [4]. Mean oxybate doses (8.0 g/night) and ESS scores (9.4 to 8.8) remained stable post-switch, confirming maintained effectiveness [4]. This evidence supports procurement of LXB as a direct replacement for SXB with minimal disruption to patient care and high patient acceptance.

Idiopathic Hypersomnia Treatment with Lower Cardiovascular Burden

For the treatment of idiopathic hypersomnia in adults, LXB is the only FDA-approved oxybate [2]. Procurement decisions for this indication must consider the unique PK profile of LXB (Cmax ~25% lower than SXB, delayed Tmax) [5], which is associated with a potentially favorable tolerability profile regarding nausea and vomiting [5]. The weight loss observed in Phase 3 trials (mean –2.5 kg) [6] may offer additional benefit in this population where obesity is common. The sodium reduction remains a key differentiator even in the absence of a direct SXB comparator for this indication.

Pharmacokinetic Bridging Studies and Bioequivalence Assessment

Researchers and generic developers must account for the established non-bioequivalence between LXB and SXB. Phase I data confirm that while AUC is bioequivalent, Cmax is not (geometric mean ratio outside 80–125% boundaries) [5]. Any procurement of magnesium oxybate for formulation development or comparative studies must reference these data to justify independent clinical evaluation rather than relying on SXB bridging. This is particularly relevant for ANDA submissions or novel formulation development where PK differentiation is a critical regulatory hurdle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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